molecular formula C29H51ClN2O3 B12305455 DL-threo-PPMPHydrochloride

DL-threo-PPMPHydrochloride

Cat. No.: B12305455
M. Wt: 511.2 g/mol
InChI Key: ORVAUBQYJOFWFY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-threo-PPMPHydrochloride is synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

DL-threo-PPMPHydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups .

Scientific Research Applications

DL-threo-PPMPHydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a tool to study the synthesis and metabolism of ceramides and glucosylceramides.

    Biology: The compound is used to investigate the role of glucosylceramide synthase in cellular processes such as autophagy and apoptosis.

    Medicine: this compound is studied for its potential therapeutic applications in treating diseases like cancer and malaria by inhibiting specific enzymes involved in disease progression.

    Industry: The compound is used in the development of new drugs and therapeutic agents targeting sphingolipid metabolism

Mechanism of Action

DL-threo-PPMPHydrochloride exerts its effects by inhibiting glucosylceramide synthase, an enzyme involved in the synthesis of glucosylceramide from ceramide. By inhibiting this enzyme, the compound disrupts the synthesis of glucosylceramide, leading to alterations in cellular processes such as autophagy and apoptosis. The molecular targets and pathways involved include the Akt signaling pathway and the ribosomal protein S6 phosphorylation pathway .

Comparison with Similar Compounds

DL-threo-PPMPHydrochloride is unique compared to other similar compounds due to its specific inhibition of glucosylceramide synthase. Similar compounds include:

This compound stands out due to its high potency and specificity in inhibiting glucosylceramide synthase, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

N-(1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl)hexadecanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26;/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVAUBQYJOFWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H51ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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